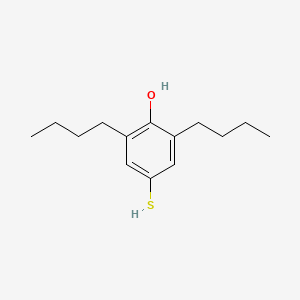
2,6-Dibutyl-4-sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibutyl-4-sulfanylphenol is an organic compound characterized by the presence of two butyl groups and a sulfanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutyl-4-sulfanylphenol typically involves the alkylation of phenol with butyl groups followed by the introduction of a sulfanyl group. One common method is the Friedel-Crafts alkylation of phenol with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2,6-dibutylphenol can then be treated with a thiolating agent like thiourea to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibutyl-4-sulfanylphenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2,6-Dibutyl-4-sulfanylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential therapeutic effects due to its antioxidant activity.
Industry: Used as an additive in polymers to enhance stability and durability.
Mechanism of Action
The mechanism by which 2,6-Dibutyl-4-sulfanylphenol exerts its effects is primarily through its antioxidant activity. The sulfanyl group can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with specific molecular targets and pathways involved in oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another alkylated phenol with antioxidant properties.
2,4-Dimethyl-6-tert-butylphenol: Similar structure with different alkyl groups.
Uniqueness
2,6-Dibutyl-4-sulfanylphenol is unique due to the presence of both butyl and sulfanyl groups, which confer distinct chemical properties and potential applications compared to other alkylated phenols. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
94883-26-8 |
|---|---|
Molecular Formula |
C14H22OS |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
2,6-dibutyl-4-sulfanylphenol |
InChI |
InChI=1S/C14H22OS/c1-3-5-7-11-9-13(16)10-12(14(11)15)8-6-4-2/h9-10,15-16H,3-8H2,1-2H3 |
InChI Key |
PIZADTKTMWJBAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















